molecular formula C22H19ClN2O2 B11391649 {1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}(phenyl)methanol

{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}(phenyl)methanol

Cat. No.: B11391649
M. Wt: 378.8 g/mol
InChI Key: OSGOZHKZSWELNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL is a complex organic molecule that features a benzodiazole core, a chlorophenoxyethyl group, and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Attachment of the Chlorophenoxyethyl Group: This step involves the reaction of the benzodiazole with 4-chlorophenoxyethyl bromide under basic conditions.

    Introduction of the Phenylmethanol Moiety: The final step involves the reaction of the intermediate with benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL: can undergo various chemical reactions, including:

    Oxidation: The phenylmethanol moiety can be oxidized to a benzaldehyde or benzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • {1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL
  • {1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL

Uniqueness

The presence of the chlorophenoxy group in {1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.

Properties

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-phenylmethanol

InChI

InChI=1S/C22H19ClN2O2/c23-17-10-12-18(13-11-17)27-15-14-25-20-9-5-4-8-19(20)24-22(25)21(26)16-6-2-1-3-7-16/h1-13,21,26H,14-15H2

InChI Key

OSGOZHKZSWELNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.